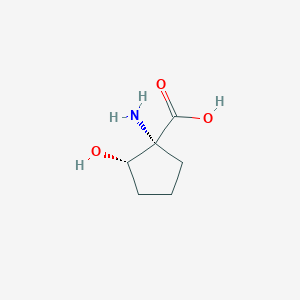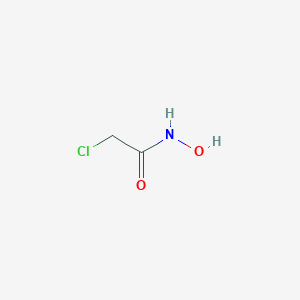
3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Synthesis Techniques and Chemical Properties
- Synthesis Methods : The synthesis of compounds related to 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid has been explored in various studies. For example, Ayrey and Wong (1978) developed methods for preparing methyl esters of similar compounds using a new application of the Wittig reaction, which could be relevant for synthesizing variants of 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid (Ayrey & Wong, 1978).
- Structural Analysis : Studies like those by Mabied et al. (2016) involve detailed structural and spectroscopic analysis of compounds structurally similar to 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid. This research provides insights into the molecular structure and behavior, which is crucial for understanding the properties of these types of compounds (Mabied et al., 2016).
2. Potential Applications in Herbicide and Pesticide Development
- Herbicide and Pesticide Research : The compound's analogs have been used in developing insecticides and herbicides. Elliott et al. (1983) investigated esters of similar compounds for their insecticidal activities. This suggests potential avenues for researching 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid in agricultural applications (Elliott et al., 1983).
3. Environmental Impact and Degradation
- Environmental Studies : Research on the environmental impact of similar compounds, like those by Buser and Müller (1998), examines their occurrence and transformation in natural water bodies. Such studies are essential for understanding the environmental fate of 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid and related compounds (Buser & Müller, 1998).
4. Molecular Interaction and Stability
- Molecular Dynamics and Stability : Studies like those by Mary et al. (2014) provide insights into the molecular interactions and stability of structurally similar compounds. Such research helps in understanding the behavior of 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid at the molecular level (Mary et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-2-methylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFQDBWWFNMLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-2-methylprop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)